REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>CN1C(=O)CCC1>[C:10]([NH:14][C:6]1[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([NH2:1])[N:7]=1)([CH3:13])([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water (10 ml) and ethyl acetate (10 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel eluting with ethyl acetate:pentane (30:70 changing to 80:20 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=NC(=NC(=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 494 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |